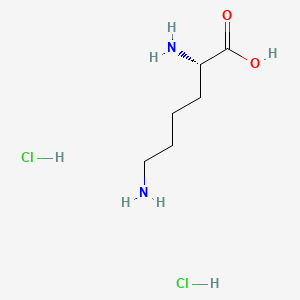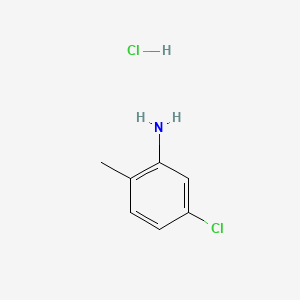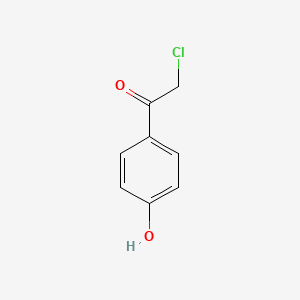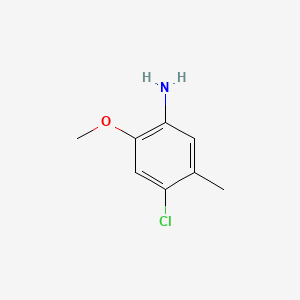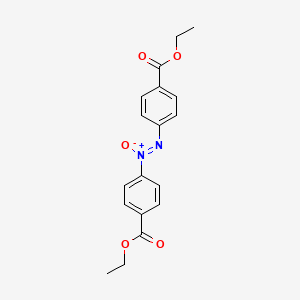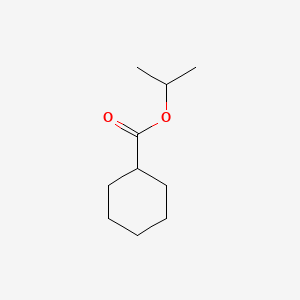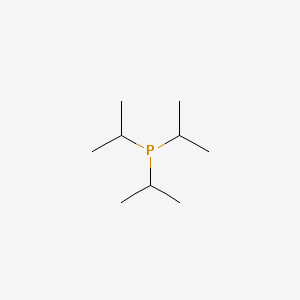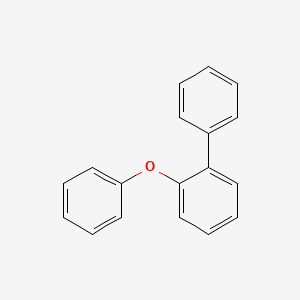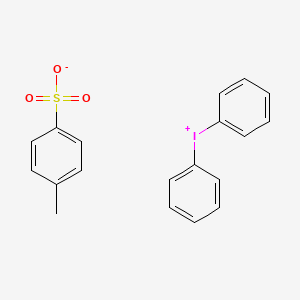
二苯基碘鎓对甲苯磺酸盐
描述
Diphenyliodonium p-toluenesulfonate, also known as DPIpTS, is a compound with the linear formula (C6H5)2IC6H4(SO3)CH3 . It has a molecular weight of 452.31 . This compound is used as a cationic photoinitiator and a photoacid generator .
Molecular Structure Analysis
The molecular formula of Diphenyliodonium p-toluenesulfonate is (C6H5)2IC6H4(SO3)CH3 . The SMILES string representation is Cc1ccc(cc1)S([O-])(=O)=O.I+c3ccccc3 .
Chemical Reactions Analysis
Diphenyliodonium salts, including Diphenyliodonium p-toluenesulfonate, can function as radical initiators . Electron transfer from the excited state of a sensitizer to the iodonium salt results in initiating radicals .
Physical And Chemical Properties Analysis
Diphenyliodonium p-toluenesulfonate has a melting point of 188-191 °C (lit.) . It is an electronic grade compound with an assay of ≥99% trace metals basis .
科学研究应用
Cationic Photoinitiator
Diphenyliodonium p-toluenesulfonate is used as a cationic photoinitiator . In this application, it absorbs light and initiates a chemical reaction. Photoinitiators are crucial in various industries, including the production of coatings, inks, and adhesives.
Photoacid Generator
It also serves as a photoacid generator . Photoacid generators are compounds that produce acid when exposed to light. They’re widely used in the semiconductor industry for photolithography, which is a process used to build microchips.
Photopolymerization of Acrylates
Diphenyliodonium p-toluenesulfonate plays a significant role in the photopolymerization of acrylates . In this process, it acts as a radical initiator. The polymerization rates and the degree of conversion of acrylate groups can be effectively controlled by this compound .
Photosensitization of Iodonium Salts
This compound is used in the photosensitization of iodonium salts . The photosensitization process involves the transfer of energy from the excited state of a photosensitizer to another molecule (in this case, iodonium salts). This is a crucial process in photodynamic therapy, a treatment method used in oncology.
Radical Initiator in UV-Blue Photoinitiator System
Diphenyliodonium p-toluenesulfonate is used as a radical initiator in UV-blue photoinitiator systems . These systems are used in various applications, including 3D printing, coatings, and adhesives.
Electron Donor in Dye-Sensitized Systems
It acts as an electron donor in dye-sensitized systems . In these systems, it participates in electron transfer processes, which are fundamental to many chemical reactions and biological processes.
安全和危害
作用机制
Target of Action
Diphenyliodonium p-toluenesulfonate is primarily used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate reactions, such as polymerization .
Mode of Action
The mode of action of Diphenyliodonium p-toluenesulfonate involves its role as a photoacid generator . Upon exposure to light, it generates acid, initiating a chemical reaction . This process is commonly used in the field of photolithography and photoresist technologies .
Biochemical Pathways
It is known that the compound plays a crucial role in the photopolymerization of acrylates . The generation of acid upon light exposure leads to a series of reactions resulting in the hardening (polymerization) of the material .
Result of Action
The primary result of the action of Diphenyliodonium p-toluenesulfonate is the initiation of polymerization reactions upon exposure to light . This is particularly useful in the production of various polymers and resins, where the compound’s ability to generate acid upon light exposure leads to the hardening of the material .
Action Environment
The efficacy and stability of Diphenyliodonium p-toluenesulfonate are influenced by environmental factors such as light and temperature . Its function as a photoinitiator requires the presence of light, and its stability can be affected by temperature, as indicated by its melting point of 188-191 °C . Therefore, it is typically stored and used under controlled conditions to ensure its effectiveness .
属性
IUPAC Name |
diphenyliodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKAXKFQJWKCV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90212135 | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium p-toluenesulfonate | |
CAS RN |
6293-66-9 | |
| Record name | Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodonium p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






